Mafosfamide

概要

説明

Mafosfamide is an oxazaphosphorine alkylating agent, structurally similar to cyclophosphamide. It is primarily investigated for its potential as a chemotherapeutic agent. Unlike cyclophosphamide, this compound does not require hepatic activation to generate its active metabolite, making it potentially useful for intrathecal treatment of neoplastic meningitis .

科学的研究の応用

Mafosfamide has been extensively studied for its anticancer properties. It has shown efficacy in preclinical and clinical trials for treating various types of cancer, including lymphoma, leukemia, and brain tumors . Additionally, this compound has been used in research to enhance immune responses against chronic hepatitis B virus (HBV) by depleting regulatory T cells . Its ability to alkylate DNA makes it a valuable tool in cancer research and therapy.

準備方法

Mafosfamide is synthesized as a preactivated cyclophosphamide analog. The synthetic route involves the formation of a chemically stable 4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide . The preparation method includes dissolving the compound in dimethyl sulfoxide (DMSO) and other solvents to achieve the desired concentration for experimental use .

化学反応の分析

Mafosfamide undergoes several types of chemical reactions, primarily involving alkylation. The compound alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions are phosphoramide mustard and acrolein .

作用機序

Mafosfamide exerts its effects through its reactive alkylating agents, phosphoramide mustard and acrolein . These metabolites interact with DNA, forming cross-links that inhibit DNA synthesis and lead to cell death. The compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide. Aldophosphamide yields the cytotoxic metabolites phosphoramide mustard and acrolein .

類似化合物との比較

Mafosfamide is similar to other oxazaphosphorine compounds such as cyclophosphamide and ifosfamide . unlike cyclophosphamide, this compound does not require hepatic activation, making it more suitable for certain therapeutic applications . Cyclophosphamide and ifosfamide are also alkylating agents used in cancer treatment, but they have different activation pathways and toxicity profiles .

Similar Compounds::- Cyclophosphamide

- Ifosfamide

- Trofosfamide

This compound’s unique property of not requiring hepatic activation distinguishes it from these similar compounds, potentially offering advantages in specific clinical scenarios .

特性

CAS番号 |

88859-04-5 |

|---|---|

分子式 |

C9H19Cl2N2O5PS2 |

分子量 |

401.3 g/mol |

IUPAC名 |

2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |

InChI |

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1 |

InChIキー |

PBUUPFTVAPUWDE-UGZDLDLSSA-N |

異性体SMILES |

C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |

SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |

正規SMILES |

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Z-7557; Z7557; Z 7557; Mafosfamide |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

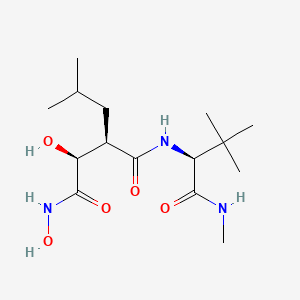

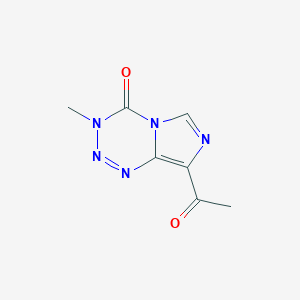

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B1193016.png)

![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride](/img/structure/B1193032.png)